molecular formula C10H13NO5S B14646514 3-[(3-Sulfopropyl)amino]benzoic acid CAS No. 52962-48-8

3-[(3-Sulfopropyl)amino]benzoic acid

Cat. No.: B14646514
CAS No.: 52962-48-8
M. Wt: 259.28 g/mol
InChI Key: RZYGFSXPAKXGDJ-UHFFFAOYSA-N
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Description

3-[(3-Sulfopropyl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO5S This compound features a benzene ring substituted with an amino group, a carboxylic acid group, and a sulfopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Sulfopropyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 1,3-propanesultone. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Flow Reactors: To optimize reaction efficiency and yield

    Purification Steps: Such as crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

3-[(3-Sulfopropyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Nitrobenzoic acids

    Reduction Products: Benzyl alcohol derivatives

    Substitution Products: Various substituted benzoic acids

Scientific Research Applications

3-[(3-Sulfopropyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Sulfopropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active site or allosteric sites, thereby affecting enzyme activity.

    Modulate Signaling Pathways: By interacting with receptors or other signaling molecules, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic Acid: Shares the amino and carboxylic acid groups but lacks the sulfopropyl group.

    4-Aminobenzoic Acid: Similar structure but with the amino group in the para position.

    Sulfanilic Acid: Contains a sulfonic acid group but differs in the position and type of substituents.

Uniqueness

3-[(3-Sulfopropyl)amino]benzoic acid is unique due to the presence of the sulfopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

52962-48-8

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

3-(3-sulfopropylamino)benzoic acid

InChI

InChI=1S/C10H13NO5S/c12-10(13)8-3-1-4-9(7-8)11-5-2-6-17(14,15)16/h1,3-4,7,11H,2,5-6H2,(H,12,13)(H,14,15,16)

InChI Key

RZYGFSXPAKXGDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCCCS(=O)(=O)O)C(=O)O

Origin of Product

United States

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